molecular formula C5H4F3N3O B1473917 4-Amino-6-(trifluoromethyl)pyridazin-3-ol CAS No. 1504707-06-5

4-Amino-6-(trifluoromethyl)pyridazin-3-ol

Cat. No. B1473917
CAS RN: 1504707-06-5
M. Wt: 179.1 g/mol
InChI Key: MMDVNUFODFSEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

There are some studies that have reported the synthesis of related compounds. For instance, a study reported the synthesis, biological evaluation, and molecular docking of the 4-amino and 4-ureido pyridazinone-based series . Another study discussed the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular structure of “4-Amino-6-(trifluoromethyl)pyridazin-3-ol” is not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .

Scientific Research Applications

Herbicidal Activity and Modes of Action

  • A study explored the modes of action of pyridazinone herbicides, revealing that certain compounds, including those similar to 4-Amino-6-(trifluoromethyl)pyridazin-3-ol, inhibit photosynthesis in barley. These compounds act as weaker inhibitors compared to other herbicides but have unique biological properties such as resistance to metabolic detoxification in plants and interference with chloroplast development (Hilton et al., 1969).

Synthesis and Chemical Properties

  • Research on novel syntheses of pyridazino-fused ring systems highlights the versatility of pyridazinone derivatives in forming complex heterocyclic structures, which have pharmacological significance. This underscores the potential of this compound in drug discovery (Károlyházy et al., 2001).
  • Another study outlines the synthesis of pyridazine derivatives through reactions of amino-3(2H)pyridazinone derivatives with tosyl chloride, demonstrating the chemical reactivity of the pyridazinone ring system and its derivatives (Nakagome et al., 1966).
  • Research on polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine has shown that 4,5,6-trifluoropyridazin-3(2H)-one, a compound structurally related to this compound, serves as a valuable scaffold for synthesizing diverse substituted and ring-fused pyridazinone systems. This has implications for drug discovery, showcasing the compound's potential as a versatile intermediate (Pattison et al., 2009).

Biological Activity

  • A study on the synthesis of 6-aryl-5-amino-3(2H)-pyridazinones as potential platelet aggregation inhibitors demonstrates the bioactive potential of pyridazinone derivatives, suggesting that modifications to the pyridazinone nucleus can yield compounds with significant biological activities (Estevez et al., 1998).

properties

IUPAC Name

5-amino-3-(trifluoromethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)3-1-2(9)4(12)11-10-3/h1H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDVNUFODFSEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(trifluoromethyl)pyridazin-3-ol
Reactant of Route 2
4-Amino-6-(trifluoromethyl)pyridazin-3-ol
Reactant of Route 3
Reactant of Route 3
4-Amino-6-(trifluoromethyl)pyridazin-3-ol
Reactant of Route 4
Reactant of Route 4
4-Amino-6-(trifluoromethyl)pyridazin-3-ol
Reactant of Route 5
Reactant of Route 5
4-Amino-6-(trifluoromethyl)pyridazin-3-ol
Reactant of Route 6
4-Amino-6-(trifluoromethyl)pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.